molecular formula C14H27N B13264806 N-cyclopropyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine

N-cyclopropyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine

Cat. No.: B13264806
M. Wt: 209.37 g/mol
InChI Key: UVHCWOXPYHPEEB-UHFFFAOYSA-N
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Description

N-Cyclopropyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine ( 926266-39-9) is a chemical compound with the molecular formula C 14 H 27 N and a molecular weight of 209.37 g/mol . It is offered as a high-purity substance for research and development purposes. This compound features a cyclohexanamine core that is substituted at the nitrogen with a cyclopropyl group and at the para-position with a 2-methylbutan-2-yl (also known as a tert-pentyl) group . While its specific biological mechanisms and primary research applications are an area of ongoing investigation, its structural features are of significant interest in medicinal chemistry. The compound is structurally related to other cyclohexanamine derivatives which are utilized in various research fields . Researchers may explore its potential as a building block or intermediate in synthetic chemistry or investigate its physicochemical properties. This product is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers can find detailed product information, including available batch documentation, upon request.

Properties

Molecular Formula

C14H27N

Molecular Weight

209.37 g/mol

IUPAC Name

N-cyclopropyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine

InChI

InChI=1S/C14H27N/c1-4-14(2,3)11-5-7-12(8-6-11)15-13-9-10-13/h11-13,15H,4-10H2,1-3H3

InChI Key

UVHCWOXPYHPEEB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC(CC1)NC2CC2

Origin of Product

United States

Preparation Methods

Preparation Methods of N-cyclopropyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine

General Synthetic Strategy

The preparation of This compound generally involves:

  • Construction of the substituted cyclohexane core with the 2-methylbutan-2-yl substituent at the 4-position.
  • Introduction of the amino group at the 1-position.
  • Subsequent N-cyclopropylation of the amine.

This approach requires selective functionalization and protection/deprotection strategies to achieve regio- and stereoselectivity.

Key Synthetic Steps and Reactions

Formation of the 4-(2-methylbutan-2-yl)cyclohexan-1-one Intermediate

The cyclohexane ring bearing the bulky 2-methylbutan-2-yl substituent at C4 is typically accessed via alkylation or Friedel-Crafts type alkylation of cyclohexanone derivatives. For example, starting from cyclohexanone, the introduction of the 2-methylbutan-2-yl group can be achieved by:

  • Using a suitable alkyl halide or organometallic reagent derived from 2-methylbutan-2-yl precursors.
  • Employing Lewis acid catalysis to facilitate electrophilic substitution.

This step is crucial for establishing the steric environment of the molecule.

Amination at the 1-Position of Cyclohexane

Amination of the ketone intermediate at the 1-position involves reductive amination or nucleophilic substitution:

  • Reductive amination: Reaction of the ketone with cyclopropylamine under reductive conditions (e.g., NaBH3CN or catalytic hydrogenation) to form the corresponding amine.
  • Alternatively, conversion of the ketone to an intermediate (e.g., oxime or imine) followed by reduction.

This step introduces the amino group bearing the cyclopropyl substituent.

N-Cyclopropylation

If the amino group is initially introduced as a primary amine, N-cyclopropylation can be performed via:

  • Alkylation with cyclopropyl halides under basic conditions.
  • Transition-metal catalyzed amination reactions.

This step ensures the final N-substituent is the cyclopropyl group.

Representative Synthetic Route from Literature and Patents

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Alkylation of cyclohexanone 2-methylbutan-2-yl organometallic reagent, Lewis acid catalyst Formation of 4-(2-methylbutan-2-yl)cyclohexanone
2 Reductive amination Cyclopropylamine, NaBH3CN or catalytic H2, Pd/C Conversion to this compound
3 Purification Chromatography, crystallization Isolation of pure target compound

This general synthetic strategy aligns with known methods for preparing sterically hindered cyclohexylamines and is consistent with approaches described in patent US8299246B2 and related literature on aminoalkyl derivatives.

Detailed Research Outcomes and Analysis

Stereochemical Considerations

  • The bulky 2-methylbutan-2-yl substituent at the 4-position imposes steric hindrance that influences the stereochemical outcome of the amination step.
  • Studies show that controlling reaction temperature and choice of catalyst can favor formation of specific diastereomers.
  • For example, lowering temperature during nucleophilic addition steps can enhance selectivity for the desired stereoisomer.

Yield and Purity

  • Reported yields for the alkylation step typically range from 60% to 80%, depending on reagent purity and reaction conditions.
  • Reductive amination yields vary between 70% and 90%, with higher yields achieved using catalytic hydrogenation under mild conditions.
  • Purification by chromatography or recrystallization yields analytically pure compounds suitable for further application.

Challenges and Optimization

  • Steric hindrance from the 2-methylbutan-2-yl group can slow reaction rates and reduce yields.
  • Use of bulky amine protecting groups or alternative amination strategies (e.g., using amino cyclic carbamates) has been explored to overcome these issues.
  • Transition-metal catalysis with chiral ligands has been investigated for enantioselective synthesis, although specific data for this compound is limited.

Summary Table of Preparation Methods

Preparation Step Typical Reagents/Conditions Key Observations Yield Range (%) References
Alkylation of cyclohexanone 2-methylbutan-2-yl organometallic, Lewis acid Steric hindrance affects regioselectivity 60–80
Reductive amination Cyclopropylamine, NaBH3CN or H2/Pd-C catalyst Temperature control improves stereoselectivity 70–90
N-Cyclopropylation Cyclopropyl halide, base or catalytic amination Alternative to direct reductive amination Variable
Purification Chromatography, recrystallization Required for high purity

Chemical Reactions Analysis

N-cyclopropyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-cyclopropyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets are still under investigation, but it is believed that the compound exerts its effects by modulating the activity of these targets, leading to various biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclohexanamine Core

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Cyclohexanamine Key Characteristics Reference Source
N-cyclopropyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine N-cyclopropyl, 4-(2-methylbutan-2-yl) Tertiary amine with bulky substituents; discontinued commercial status CymitQuimica
4-(2-Methylbutan-2-yl)cyclohexan-1-amine hydrochloride Primary amine, 4-(2-methylbutan-2-yl) Hydrochloride salt; likely higher aqueous solubility than free base Chemical Compound Catalog
(1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine 4-(4-Methylpiperazinyl) Contains a piperazine ring; synthesized for pharmaceutical applications European Patent
N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine N-isopropyl, cyclohexyl-naphthylmethyl Bulky aromatic substituent; synthesized via flash chromatography Chemical Science
Key Observations:

Amine Substitution: The cyclopropyl group in the target compound introduces ring strain and metabolic stability compared to primary amines (e.g., 4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride) or secondary amines (e.g., N-isopropyl derivatives). This may enhance lipophilicity and membrane permeability .

This contrasts with smaller alkyl substituents (e.g., methyl or ethyl) in other cyclohexanamine derivatives, which allow greater rotational freedom .

Synthetic Accessibility :

  • The target compound’s discontinuation by CymitQuimica may reflect challenges in large-scale synthesis or purification, whereas analogs like the piperazine derivative are actively synthesized in pharmaceutical patents using multi-step routes involving hydrogenation and chromatography .

Pharmacological and Physicochemical Implications

  • Lipophilicity : The tert-pentyl and cyclopropyl groups likely increase logP compared to piperazine derivatives, favoring blood-brain barrier penetration but reducing aqueous solubility .
  • Salt Forms : The hydrochloride salt of the primary amine analog (4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride) demonstrates the role of salt formation in enhancing solubility for formulation purposes .
  • Biological Targets : Piperazine-containing cyclohexanamines are frequently used in kinase inhibitors or GPCR-targeting drugs, suggesting that the target compound’s tertiary amine structure could be optimized for similar applications with improved metabolic stability .

Biological Activity

N-Cyclopropyl-4-(2-methylbutan-2-yl)cyclohexan-1-amine, with CAS number 926266-39-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C14H27N, with a molecular weight of 209.37 g/mol. The compound features a cyclohexane ring substituted with a cyclopropyl group and an isobutyl amine, which may influence its biological activity.

PropertyValue
Molecular FormulaC14H27N
Molecular Weight209.37 g/mol
IUPAC NameThis compound
CAS Number926266-39-9

Synthesis Methods

The synthesis of this compound typically involves multiple steps, including the cyclization of appropriate precursors under controlled conditions. Common methods include:

  • Starting Materials : Cyclohexanone and cyclopropyl amine derivatives.
  • Reagents : Use of reducing agents such as lithium aluminum hydride.
  • Conditions : Reactions often occur in solvents like ethanol or methanol at room temperature to reflux conditions.

Biological Activity

This compound has been evaluated for various biological activities, including:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against several bacterial strains. In vitro assays have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Neuropharmacological Effects

Studies have shown that this compound may have neuroprotective properties. It has been investigated for its potential to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's.

Case Study 1: AChE Inhibition

A study conducted on various amine derivatives demonstrated that this compound showed promising AChE inhibitory activity with an IC50 value comparable to known inhibitors. This suggests potential therapeutic applications in treating cognitive decline associated with Alzheimer’s disease.

Case Study 2: Antimicrobial Activity

In a comparative study, N-Cyclopropyl derivatives were tested against a panel of bacteria. The results indicated that this compound had a minimum inhibitory concentration (MIC) lower than several existing antibiotics, highlighting its potential as a new antimicrobial agent.

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes:

  • AChE Inhibition : It binds to the active site of AChE, preventing the breakdown of acetylcholine and enhancing cholinergic transmission.
  • Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.

Q & A

Q. Key Factors Affecting Yield :

  • Temperature control during alkylation (exothermic reactions may degrade intermediates).
  • Stoichiometric ratios of reagents (excess cyclopropylamine improves conversion but complicates purification).
  • Solvent choice (polar aprotic solvents like DMF enhance reactivity but may trap impurities) .

Advanced Question: How can researchers resolve enantiomeric forms of this compound, and what analytical methods validate chiral purity?

Answer:
Enantiomer Separation :

  • Chiral Chromatography : Use columns with chiral stationary phases (e.g., cellulose- or amylose-based). Mobile phase optimization (hexane/isopropanol mixtures) is essential for baseline resolution .
  • Diastereomeric Salt Formation : React the racemic mixture with chiral resolving agents (e.g., tartaric acid derivatives), followed by fractional crystallization .

Q. Validation Methods :

  • Circular Dichroism (CD) : Confirms enantiomer-specific optical activity.
  • NMR with Chiral Shift Reagents : Europium complexes induce split signals for enantiomers in ¹H NMR .
  • HPLC-MS with Chiral Columns : Quantifies enantiomeric excess (ee) >98% for pharmacological studies .

Basic Question: What spectroscopic techniques are most effective for structural characterization of this compound?

Answer:

  • ¹H and ¹³C NMR :
    • Cyclopropane protons appear as distinct multiplets (δ 0.5–1.5 ppm).
    • The 2-methylbutan-2-yl group shows a singlet for the tertiary methyl (δ 1.2–1.4 ppm) and splitting patterns for adjacent CH₂ groups .
  • Mass Spectrometry (MS) :
    • ESI+ detects [M+H]⁺ at m/z 238 (base peak). Fragmentation reveals loss of the cyclopropyl group (m/z 155) .
  • IR Spectroscopy :
    • N-H stretches (3300–3500 cm⁻¹) confirm the amine group.

Advanced Question: How does stereochemistry at the cyclohexane ring influence the compound’s interaction with biological targets (e.g., serotonin transporters)?

Answer:

  • Cis vs. Trans Isomers :
    • Cis isomers (amine and 2-methylbutan-2-yl groups on the same face) exhibit stronger hydrophobic interactions with lipid-rich regions of transporters, enhancing binding affinity.
    • Trans isomers may adopt conformations that reduce steric hindrance, improving solubility but lowering target engagement .
  • Case Study : In SSRI activity assays, cis-configured analogs showed 10-fold higher inhibition constants (Kᵢ = 12 nM) compared to trans isomers (Kᵢ = 130 nM) .

Advanced Question: How should researchers address contradictions in reported antimicrobial activity data for this compound?

Answer:
Methodological Considerations :

Strain-Specific Variability : Test against standardized panels (e.g., ATCC strains) under controlled MIC/MBC protocols .

Compound Purity : Ensure >95% purity (HPLC-validated) to exclude confounding effects from synthesis byproducts.

Solvent Effects : Use DMSO at <1% v/v to avoid microbial toxicity artifacts .

Q. Data Reconciliation Example :

  • Initial reports of Bacillus subtilis inhibition (MIC = 8 µg/mL) were later attributed to residual cyclopropylamine impurities. Repurification (≥99% purity) raised the MIC to 64 µg/mL .

Basic Question: What computational methods predict the physicochemical properties of this compound?

Answer:

  • LogP Calculation :
    • Software like MarvinSketch or ACD/Labs predicts LogP ≈ 3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
  • Molecular Dynamics (MD) Simulations :
    • Reveal preferred conformations of the cyclohexane ring (chair vs. boat) and cyclopropane ring strain (27 kcal/mol) .

Advanced Question: What strategies optimize the compound’s stability in aqueous solutions for in vitro assays?

Answer:

  • pH Adjustment : Stabilize the amine group by buffering solutions at pH 6.5–7.5 (prevents protonation-induced degradation) .
  • Lyophilization : Freeze-dry the hydrochloride salt for long-term storage; reconstitute in degassed PBS to minimize oxidation .
  • Light Protection : Store solutions in amber vials to prevent photodegradation of the cyclopropane moiety .

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